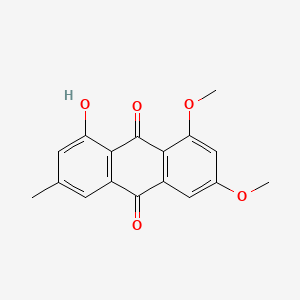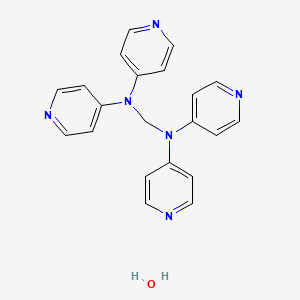
N,N,N',N'-Tetra(pyridin-4-yl)methanediaminehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is a compound that consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate typically involves the reaction of 4,4’-dipyridylamine with formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and enhanced stability. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a methylene carbon atom.
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Contains a biphenyl core instead of a methylene carbon atom.
Uniqueness
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is unique due to its methylene linkage, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can enhance the compound’s ability to form stable and luminescent metal-organic frameworks .
Properties
Molecular Formula |
C21H20N6O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N,N,N',N'-tetrapyridin-4-ylmethanediamine;hydrate |
InChI |
InChI=1S/C21H18N6.H2O/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21;/h1-16H,17H2;1H2 |
InChI Key |
XYEWQAWRYXNDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


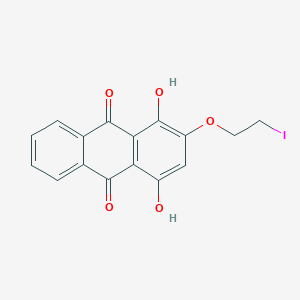
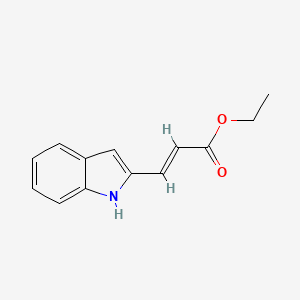
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
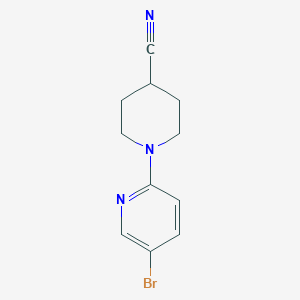
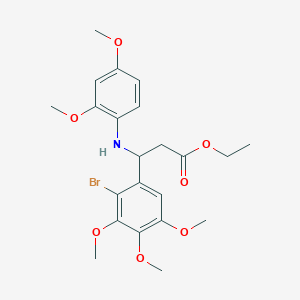
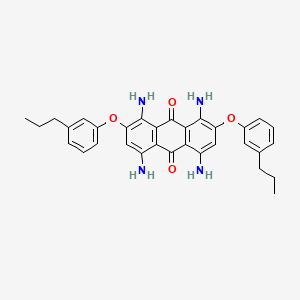
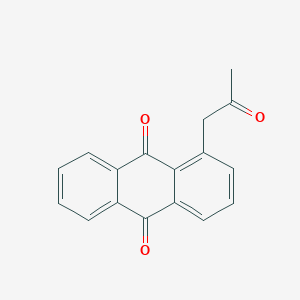
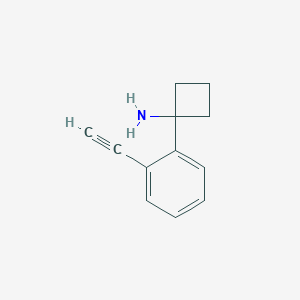
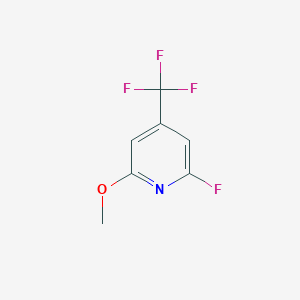
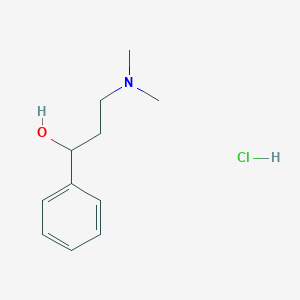
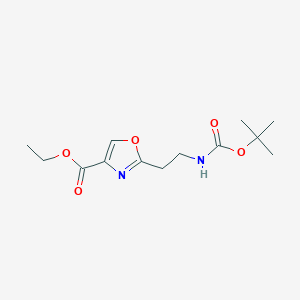
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)

